molecular formula C11H10BrN B1444685 [1-(4-Bromophenyl)cyclopropyl]acetonitrile CAS No. 1282659-26-0

[1-(4-Bromophenyl)cyclopropyl]acetonitrile

Cat. No. B1444685
M. Wt: 236.11 g/mol
InChI Key: IMADLHUKQWHMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09272990B2

Procedure details

[1-(4-Bromo-phenyl)-cyclopropyl]-acetonitrile (from previous step) was dissolved in EtOH (50 mL) and H2O (6 mL). Potassium hydroxide (5.4 g, 96 mmol) was added and the reaction was heated to reflux overnight. After cooling the reaction was submitted to standard aqueous workup and purified on silica gel to yield the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.4 g
Type
reactant
Reaction Step Two
Name
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2(CC#N)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[OH-:14].[K+].[CH3:16][CH2:17][OH:18]>O>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([CH2:16][C:17]([OH:14])=[O:18])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1(CC1)CC#N
Name
Quantity
50 mL
Type
reactant
Smiles
CCO
Step Two
Name
Quantity
5.4 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction
CUSTOM
Type
CUSTOM
Details
purified on silica gel

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1(CC1)CC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.